

# Application Note: Detection of Perfluoroheptanesulfonic Acid (PFHpS) in Human Serum and Plasma

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## Compound of Interest

Compound Name: Perfluoroheptanesulfonic acid

Cat. No.: B108944

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Perfluoroheptanesulfonic acid (PFHpS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals known as "forever chemicals" due to their extreme persistence in the environment and biological systems.[1][2] These compounds bioaccumulate in humans, and exposure has been linked to various adverse health effects.[3] Accurate and sensitive quantification of PFHpS in human serum and plasma is crucial for biomonitoring studies, assessing exposure levels, and understanding potential health risks.[3] The gold standard for the analysis of PFAS, including PFHpS, in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]

This application note provides detailed protocols for the extraction and quantification of PFHpS from human serum and plasma using two common sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), followed by LC-MS/MS analysis.

## Experimental Protocols

Two primary methods for sample preparation are detailed below. The choice of method depends on the required sensitivity, sample throughput, and available resources. Solid-Phase Extraction is generally more selective and provides lower detection limits, while Protein Precipitation is faster and suitable for high-throughput applications.[3][6]

## Protocol 1: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)

This protocol is adapted from established methods for PFAS analysis and is designed to isolate acidic analytes like PFHpS while removing matrix interferences from serum and plasma.<sup>[3][7]</sup>

The use of a weak anion exchange sorbent is effective for retaining sulfonic acids.<sup>[3]</sup>

### Materials and Reagents:

- Human serum or plasma samples
- Isotopically labeled internal standard for PFHpS (e.g., <sup>13</sup>C<sub>4</sub>-PFHpS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (≥99%)<sup>[3][4]</sup>
- Ammonium hydroxide (LC-MS grade)
- Weak Anion Exchange (WAX) SPE cartridges or 96-well plates (e.g., Oasis WAX)<sup>[3][7]</sup>
- Polypropylene tubes and vials<sup>[4]</sup>
- SPE manifold, centrifuge, vortex mixer, and sample evaporator

### Procedure:

- Sample Pre-treatment:
  - Allow serum/plasma samples to thaw completely at room temperature.
  - In a polypropylene tube, aliquot 250 µL of the serum or plasma sample.
  - Spike the sample with an appropriate amount of isotopically labeled internal standard.

- Add 500  $\mu$ L of 0.1 M formic acid to the sample.[7]
- Vortex for 30 seconds to mix. This step helps to disrupt PFAS-protein binding.[3]
- Solid-Phase Extraction:
  - Conditioning: Condition the SPE WAX plate/cartridge by passing 1 mL of methanol through the sorbent.
  - Equilibration: Equilibrate the sorbent by passing 1 mL of LC-MS grade water. Do not allow the sorbent to dry.
  - Loading: Load the entire pre-treated sample onto the SPE plate/cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second).
  - Washing: Wash the sorbent with 1 mL of water to remove hydrophilic interferences.
  - Elution: Elute the PFHpS and other retained PFAS by adding 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean polypropylene tube.
- Concentration and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
  - Reconstitute the dried extract in 300  $\mu$ L of a solvent compatible with the initial LC mobile phase (e.g., 20 mM ammonium acetate).[8]
  - Vortex briefly and transfer the final extract to an autosampler vial for analysis.

## Protocol 2: Protein Precipitation (PPT)

This method offers a simpler and faster workflow by using a solvent to precipitate and remove proteins, leaving the analytes in the supernatant.[6][8] Rinsing the resulting protein pellet can significantly improve analyte recovery.[4]

Materials and Reagents:

- Human serum or plasma samples

- Isotopically labeled internal standard for PFHpS (e.g.,  $^{13}\text{C}_4$ -PFHpS)
- Ice-cold methanol or acetonitrile (LC-MS grade)[4][8]
- Polypropylene microcentrifuge tubes[4]
- Centrifuge, vortex mixer, and sample evaporator

#### Procedure:

- Sample Preparation:
  - In a 1.5 mL polypropylene microcentrifuge tube, aliquot 50  $\mu\text{L}$  of the serum or plasma sample.[8]
  - Spike the sample with the isotopically labeled internal standard.
- Protein Precipitation:
  - Add 100  $\mu\text{L}$  of ice-cold methanol to the sample.[8]
  - Vortex the tube vigorously for 2 minutes to ensure complete mixing and protein precipitation.[8]
  - Centrifuge the tube at approximately 4,000 x g for 5-10 minutes at 4°C to pellet the precipitated proteins.[4][8]
- Supernatant Collection and Pellet Rinse:
  - Carefully transfer the supernatant to a new clean polypropylene tube, avoiding disturbance of the protein pellet.
  - To improve recovery, add an additional 100  $\mu\text{L}$  of methanol to the original tube containing the pellet.[4]
  - Vortex and centrifuge again as in step 2.
  - Combine this second supernatant with the first one.

- Concentration and Reconstitution:
  - Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.[8]
  - Reconstitute the dried extract in 300 µL of a solvent compatible with the initial LC mobile phase (e.g., 20 mM ammonium acetate).[8]
  - Vortex briefly and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

## Data Presentation

Quantitative data from various studies are summarized below to provide typical performance benchmarks.

Table 1: Typical LC-MS/MS Instrumental Parameters for PFAS Analysis

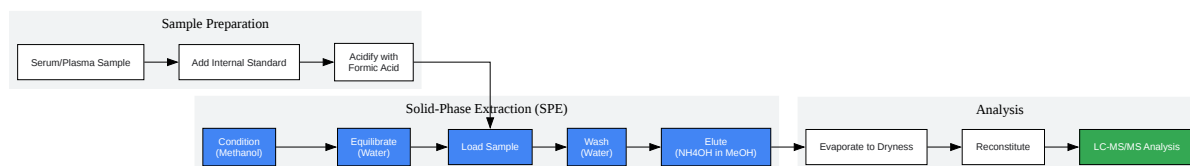
Parameter	Typical Setting
LC System	UPLC/UHPLC system[3][8]
Analytical Column	C18 reverse-phase column (e.g., ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A	5 mM Ammonium acetate in water[4]
Mobile Phase B	Methanol or Acetonitrile[4][9]
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C[4][9]
Injection Volume	5 - 10 µL (can be higher for online SPE)
Ionization Mode	Negative Electrospray Ionization (ESI-)[7][9][10]
MS System	Tandem Quadrupole Mass Spectrometer (TQ-MS) or HRMS[3][4]
Scan Type	Selected Reaction Monitoring (SRM) or targeted MS/MS[4]

Table 2: Summary of Quantitative Performance Data for PFAS in Human Serum/Plasma

Analyte	Method	Matrix	Limit of Quantitation (LOQ) (ng/mL)	Recovery (%)	Citation
PFOS	Column-switching LC-MS/MS	Plasma	0.5	82.2 - 98.7	<a href="#">[10]</a>
PFOA	Column-switching LC-MS/MS	Plasma	0.5	82.2 - 98.7	<a href="#">[10]</a>
PFOSA	Column-switching LC-MS/MS	Plasma	1.0	82.2 - 98.7	<a href="#">[10]</a>
Various PFAS	Protein Precipitation, UHPLC-MS/MS	Serum	Not specified	70 - 127	<a href="#">[8]</a>
PFHpS	Ion-pair extraction, HPLC-MS/MS	Serum	0.076 (as lowest measured level)	Not specified	<a href="#">[7]</a>
PFOS	Protein Precipitation, LC-MS/MS	Plasma	<0.91	N/A (Validated)	<a href="#">[11]</a>
PFOA	Protein Precipitation, LC-MS/MS	Plasma	<0.49	N/A (Validated)	<a href="#">[11]</a>

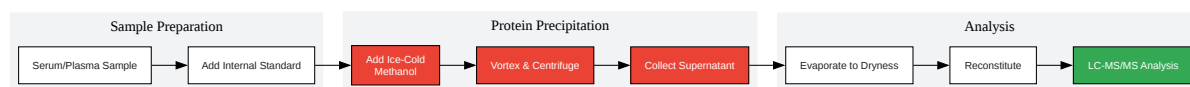
## Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the described protocols.



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Caption: Workflow for PFHpS detection using Solid-Phase Extraction (SPE).



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Caption: Workflow for PFHpS detection using Protein Precipitation (PPT).

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